

Spectroscopic Analysis of m-PEG6-2-methylacrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

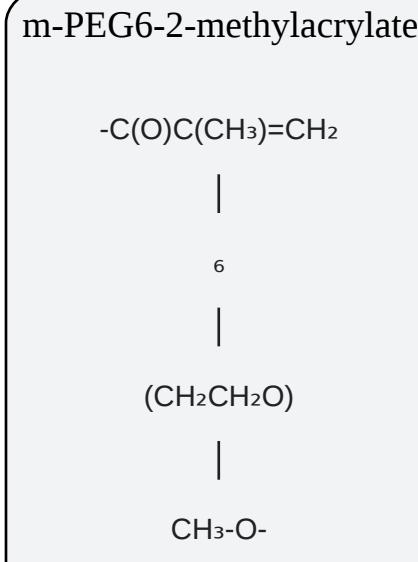
Compound of Interest

Compound Name: *m-PEG6-2-methylacrylate*

Cat. No.: B1676790

[Get Quote](#)

Abstract


This technical guide provides a comprehensive spectroscopic analysis of methoxy-poly(ethylene glycol)6-2-methylacrylate (**m-PEG6-2-methylacrylate**). It details the expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for this compound. This document includes standardized experimental protocols, data interpretation presented in clear tabular formats, and visual diagrams to illustrate molecular structure and analytical workflows, serving as a vital resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

Methoxy-poly(ethylene glycol)6-2-methylacrylate is a key monomer used in the synthesis of advanced polymers for biomedical applications, including drug delivery systems and hydrogels. Its structure features a hydrophilic poly(ethylene glycol) chain, which imparts water solubility, and a terminal methylacrylate group, which allows for polymerization. Accurate spectroscopic characterization is essential for verifying the chemical identity and purity of the monomer, which is critical for ensuring the quality and performance of the resulting polymers. This guide outlines the fundamental spectroscopic signatures of **m-PEG6-2-methylacrylate**.

Molecular Structure

The chemical structure of **m-PEG6-2-methylacrylate** consists of a methoxy-terminated chain of six ethylene glycol repeating units, which is esterified with 2-methylacrylic acid.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **m-PEG6-2-methylacrylate**.

Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality NMR and FTIR spectra of **m-PEG6-2-methylacrylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A standard NMR spectrometer operating at a field strength of 400 MHz or higher is recommended for optimal resolution.[\[1\]](#)
- Sample Preparation: Dissolve approximately 10-20 mg of **m-PEG6-2-methylacrylate** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Number of Scans: 16 to 64 scans for good signal-to-noise ratio.

- Relaxation Delay (d1): 1-5 seconds to ensure full relaxation of protons.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this analysis, as it requires minimal sample preparation.[2][3][4]
- Sample Preparation: Place a small drop of the neat liquid **m-PEG6-2-methylacrylate** directly onto the ATR crystal.[3] For solid samples, ensure firm and even pressure is applied to achieve good contact between the sample and the crystal.[4]
- Acquisition Parameters:
 - Spectral Range: 4000-650 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans are typically averaged to improve the signal-to-noise ratio.
 - Background Scan: A background spectrum should be collected with a clean, empty ATR crystal prior to sample analysis to subtract atmospheric and instrumental interferences.[2]

Results and Discussion

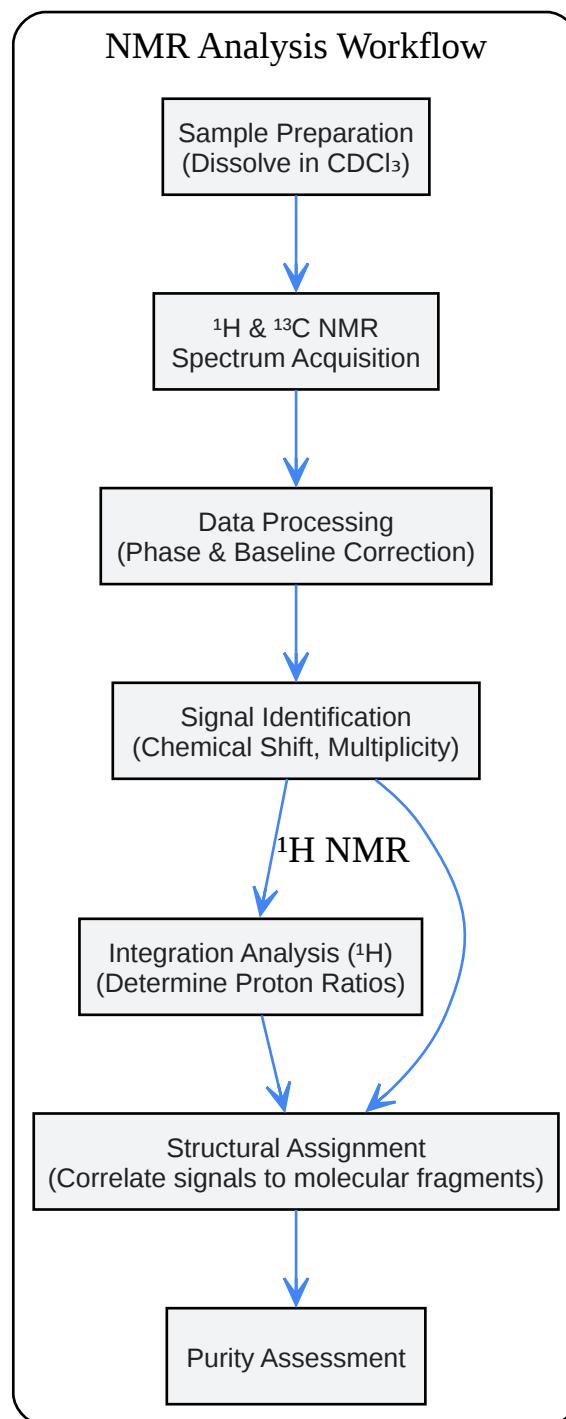
NMR Analysis

The NMR spectra provide detailed information about the molecular structure, confirming the presence of all expected proton and carbon environments.

The ^1H NMR spectrum is characterized by distinct signals from the methacrylate group, the PEG chain, and the terminal methoxy group.

Table 1: Predicted ^1H NMR Data for **m-PEG6-2-methylacrylate** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration (Relative #H)	Assignment
~6.10	s	1H	= CH_2 (vinylic proton, trans to C=O)
~5.55	s	1H	= CH_2 (vinylic proton, cis to C=O)
~4.30	t	2H	- $\text{O-CH}_2-\text{CH}_2-\text{O-C(O)-}$
~3.75-3.55	m	~22H	- $\text{O-CH}_2\text{CH}_2\text{-O-}$ (PEG backbone) & - $\text{CH}_2\text{-O-C(O)-}$
~3.38	s	3H	$\text{CH}_3\text{-O-}$
~1.95	s	3H	- $\text{C(CH}_3\text{)=CH}_2$


Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ^{13}C NMR spectrum complements the ^1H NMR data, showing distinct signals for the carbonyl carbon, vinylic carbons, and the carbons of the PEG backbone.

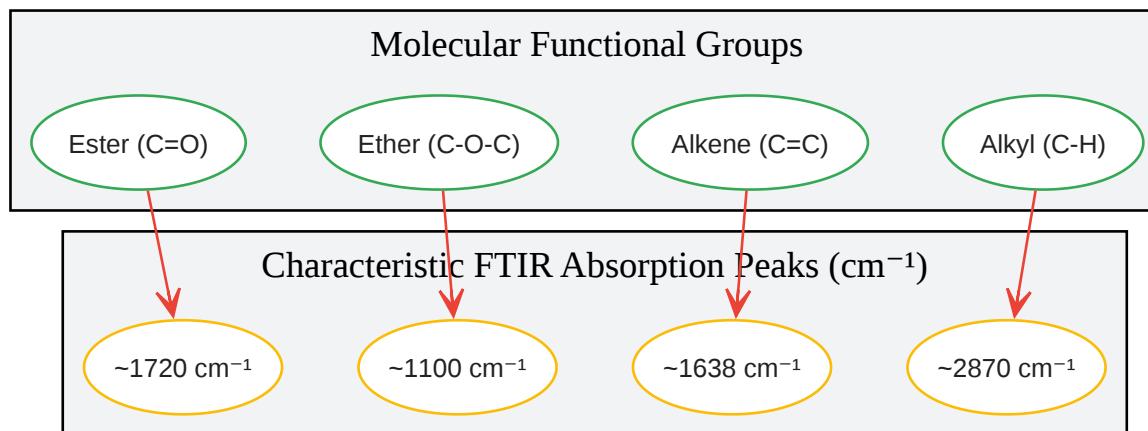
Table 2: Predicted ^{13}C NMR Data for **m-PEG6-2-methylacrylate** in CDCl_3

Chemical Shift (δ , ppm)	Assignment
~167.3	C=O (ester carbonyl)
~136.1	-C(CH ₃)=CH ₂ (quaternary alkene)
~125.8	-C(CH ₃)=CH ₂ (vinylic)
~71.9	CH ₃ -O-CH ₂ -
~70.5	-O-CH ₂ CH ₂ -O- (PEG backbone)
~69.0	-O-CH ₂ -CH ₂ -O-C(O)-
~64.1	-O-CH ₂ -CH ₂ -O-C(O)-
~59.0	CH ₃ -O-
~18.3	-C(CH ₃)=CH ₂

Note: Chemical shifts are approximate.

[Click to download full resolution via product page](#)

Caption: A typical workflow for NMR spectroscopic analysis.


FTIR Analysis

The FTIR spectrum is used to identify the key functional groups within the molecule. The spectrum is dominated by strong absorptions from the ester carbonyl and the C-O ether linkages of the PEG chain.

Table 3: Characteristic FTIR Peak Assignments for **m-PEG6-2-methylacrylate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~2870	Strong	C-H	Alkane Stretch
~1720	Strong	C=O	Ester Carbonyl Stretch[5][6]
~1638	Medium	C=C	Alkene Stretch[5][7]
~1450	Medium	C-H	Alkane Bend
~1100	Very Strong, Broad	C-O-C	Ether Stretch

Note: Peak positions are approximate.

[Click to download full resolution via product page](#)

Caption: Correlation between functional groups and their primary FTIR absorption peaks.

Conclusion

The comprehensive analysis using ^1H NMR, ^{13}C NMR, and FTIR spectroscopy provides a reliable method for the structural confirmation and quality assessment of **m-PEG6-2-methylacrylate**. The data presented in this guide, including chemical shifts, peak assignments, and experimental protocols, serves as a foundational reference for researchers. Adherence to these analytical methods ensures the consistency and reliability of materials used in research and development, particularly in the fields of polymer chemistry and drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of m-PEG6-2-methylacrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676790#spectroscopic-analysis-of-m-peg6-2-methylacrylate-nmr-and-ftir\]](https://www.benchchem.com/product/b1676790#spectroscopic-analysis-of-m-peg6-2-methylacrylate-nmr-and-ftir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com